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Compound Name:
trans-2-(4-

Methoxyphenyl)vinylboronic acid

Cat. No.: B3038061 Get Quote

An Application Guide to trans-2-(4-Methoxyphenyl)vinylboronic Acid in Modern Organic

Synthesis

Introduction: A Versatile Building Block for Complex
Architectures
trans-2-(4-Methoxyphenyl)vinylboronic acid, also known as [(E)-2-(4-

Methoxyphenyl)ethenyl]boronic acid, is a crystalline solid with the molecular formula C₉H₁₁BO₃

and a molecular weight of 177.99 g/mol .[1][2] Its structure features a boronic acid group

attached to a vinyl spacer, which is in turn connected to a methoxy-substituted phenyl ring. This

specific arrangement of functional groups makes it an exceptionally valuable and versatile

reagent in organic synthesis. The presence of the electron-donating methoxy group influences

the reactivity of the vinylboronic acid system, while the trans-configuration of the double bond

provides a high degree of stereochemical control in coupling reactions.

This guide provides an in-depth exploration of the key applications of this reagent, focusing on

the mechanistic principles, field-proven insights, and detailed experimental protocols relevant

to researchers in synthetic chemistry and drug development. The applications detailed herein

leverage the unique reactivity of the vinylboronic acid moiety to construct complex molecular
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scaffolds, particularly the trans-stilbene core, which is prevalent in pharmaceuticals and

materials science.[3][4]

Compound Properties:

Property Value

CAS Number 72316-18-8[1]

Molecular Formula C₉H₁₁BO₃[1]

Molecular Weight 177.99

Appearance White to off-white solid

Melting Point 140-144 °C

| Synonyms | [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid |

Core Application 1: Suzuki-Miyaura Cross-Coupling
for the Synthesis of trans-Stilbenes
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for carbon-

carbon bond formation, particularly for constructing biaryl and vinyl-aryl structures.[5][6] trans-
2-(4-Methoxyphenyl)vinylboronic acid serves as an ideal coupling partner for the

stereoselective synthesis of trans-stilbenes, which are important motifs in biologically active

compounds and functional materials.[3][7]

Expertise & Experience: The Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative

addition, transmetalation, and reductive elimination.[8]

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming

a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[6]

Transmetalation: This is the crucial step where the organic moiety is transferred from the

boron atom to the palladium center. The process is facilitated by a base (e.g., K₃PO₄,
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K₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species (-

ate complex).[8] The use of trans-2-(4-Methoxyphenyl)vinylboronic acid directly transfers

the intact trans-vinylarene unit to the palladium complex, preserving the double bond

geometry.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are

eliminated, forming the final stilbene product and regenerating the Pd(0) catalyst, which re-

enters the catalytic cycle.

The high fidelity of this process in preserving the stereochemistry of the vinylboronic acid

makes it the premier choice for synthesizing pure (E)-stilbenes.

Diagram: The Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: Self-Validating Experimental Protocol
This protocol describes the synthesis of trans-4,4'-dimethoxystilbene. Successful synthesis

validates the reactivity of the starting materials and the efficacy of the catalytic system.
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Protocol 1: Synthesis of trans-4,4'-Dimethoxystilbene

Materials:

trans-2-(4-Methoxyphenyl)vinylboronic acid (1.0 equiv)

4-Bromoanisole (1.1 equiv)

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

Tricyclohexylphosphine [PCy₃] (4 mol%)

Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

1,4-Dioxane (solvent)

Water (co-solvent)

Procedure:

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add

trans-2-(4-Methoxyphenyl)vinylboronic acid, 4-bromoanisole, Pd(OAc)₂,

tricyclohexylphosphine, and K₃PO₄.

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an

inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0)

species.

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio

of organic solvent to water). The solution should be thoroughly degassed by bubbling with an

inert gas for 15-20 minutes prior to addition.[9]

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete

within 1-4 hours.[9]

Work-up: Once the reaction is complete (disappearance of starting material), cool the

mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash

it sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by column chromatography on silica gel

or by recrystallization (e.g., from ethanol) to yield pure trans-4,4'-dimethoxystilbene as a

white solid.

Core Application 2: Mizoroki-Heck Reaction
While Suzuki coupling is a substitution reaction, the Mizoroki-Heck reaction facilitates the

coupling of an unsaturated halide or triflate with an alkene, resulting in the formation of a

substituted alkene.[10] Vinylboronic acids and their esters are competent coupling partners in

Heck-type reactions, offering an alternative pathway to substituted stilbenes and other

vinylarenes.

Expertise & Experience: Controlling Competing
Pathways
A significant challenge when using vinyl boronates in palladium-catalyzed reactions is the

competition between the desired Heck pathway and the Suzuki-Miyaura pathway.[11][12] The

choice of reaction parameters is paramount to steer the selectivity.

Heck Pathway Favored: Anhydrous conditions, nonpolar solvents (e.g., toluene, dioxane),

and organic bases (e.g., 2,2,6,6-tetramethylpiperidine - TMP) strongly favor the Heck

reaction.[11][13] These conditions suppress the formation of the boronate -ate complex,

which is the key intermediate for the Suzuki transmetalation step.

Suzuki Pathway Favored: Aqueous conditions, polar solvents, and inorganic bases (e.g.,

K₂CO₃, K₃PO₄) promote the Suzuki pathway.

Furthermore, the ligand employed plays a crucial role in controlling regioselectivity (α- vs. β-

vinylation).[12] Specialized ligands, such as 1,5-diaza-3,7-diphosphacyclooctanes (P₂N₂), have

been developed to selectively yield α-vinyl boronates, which are otherwise difficult to

synthesize.[11]
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Diagram: Heck vs. Suzuki Competing Pathways
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Caption: Conditions dictating selectivity between Heck and Suzuki pathways.

Trustworthiness: Self-Validating Experimental Protocol
This protocol is adapted from recent literature on the Heck reaction of vinyl boronates and is

designed to favor the Heck pathway.[11][12] The successful formation of the desired

substituted stilbene over the Suzuki biaryl product validates the chosen conditions. For Heck

reactions, the more stable pinacol ester of the boronic acid is often used.

Protocol 2: Mizoroki-Heck Coupling with trans-2-(4-Methoxyphenyl)vinylboronic acid pinacol

ester

Materials:
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trans-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester (1.5 equiv)

Aryl Triflates (e.g., 4-cyanophenyl triflate) (1.0 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

A suitable phosphine ligand (e.g., P(t-Bu)₃ or a specialized P₂N₂ ligand) (5-10 mol%)[11]

2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

Anhydrous, nonpolar solvent (e.g., Toluene or Dioxane)

Procedure:

Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, the

phosphine ligand, and the aryl triflate to an oven-dried Schlenk tube with a stir bar.

Solvent and Reagent Addition: Add anhydrous toluene, followed by the trans-2-(4-
Methoxyphenyl)vinylboronic acid pinacol ester and TMP.

Reaction: Seal the tube tightly and heat the mixture to 100-120 °C. The reaction progress

should be monitored carefully by GC-MS to observe the formation of the Heck product and

check for any competing Suzuki product. Mechanistic studies show that electron-donating

groups on the aryl partner can accelerate the coupling.[14]

Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether

and filter through a pad of Celite to remove palladium black and salts.

Purification: Concentrate the filtrate under reduced pressure. The residue can then be

purified by flash column chromatography on silica gel to isolate the desired product.

Core Application 3: Liebeskind-Srogl Cross-
Coupling
A less common but highly valuable application of trans-2-(4-Methoxyphenyl)vinylboronic
acid is in the Liebeskind-Srogl cross-coupling reaction.[1] This reaction is mechanistically
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distinct from the Suzuki and Heck reactions. It involves the copper(I)-catalyzed coupling of a

thioester with a boronic acid, proceeding under neutral, palladium-free conditions.

Expertise & Experience: An Orthogonal Coupling
Strategy
The key advantage of the Liebeskind-Srogl reaction is its orthogonality to palladium catalysis.

This allows for the selective coupling of substrates that contain functional groups sensitive to

Pd-catalyzed conditions or moieties that would readily participate in Suzuki or Heck reactions

(e.g., aryl bromides). The reaction is driven by the formation of a stable copper(I) thiolate,

which facilitates the transmetalation from the boronic acid.

Protocol 3: Liebeskind-Srogl Coupling

Materials:

trans-2-(4-Methoxyphenyl)vinylboronic acid (1.5 equiv)

Thioester (e.g., S-phenyl 4-methoxybenzothioate) (1.0 equiv)

Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

A suitable phosphine ligand (e.g., Tricyclohexylphosphine, PCy₃)

Anhydrous, degassed solvent (e.g., THF)

Procedure:

Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the thioester, trans-
2-(4-Methoxyphenyl)vinylboronic acid, and CuTC.

Solvent Addition: Add anhydrous, degassed THF.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the

reaction is complete as monitored by TLC.

Work-up: Upon completion, expose the reaction to air by stirring with an open top for 10-15

minutes (this helps to precipitate copper salts). Dilute with ethyl acetate and filter through
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Celite.

Purification: Wash the filtrate with water, dry over Na₂SO₄, concentrate, and purify the

residue by column chromatography to yield the stilbene product.

Summary of Applications
Reaction

Key
Reagents

Catalyst
System

Base Solvent
Typical
Temp.

Product
Type

Suzuki-

Miyaura

Aryl

Halide/Trifl

ate

Pd(OAc)₂ /

PCy₃
K₃PO₄

Dioxane/H₂

O
80-100 °C

trans-

Stilbene

Mizoroki-

Heck

Aryl

Triflates

Pd₂(dba)₃ /

Ligand

Organic

Base

(TMP)

Anhydrous

Toluene
100-120 °C

Substituted

Stilbene

Liebeskind-

Srogl
Thioester CuTC None

Anhydrous

THF
25-50 °C

trans-

Stilbene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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